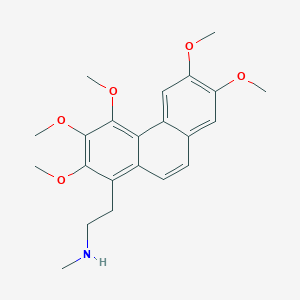
Thalicpureine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalicpureine is a phenanthrene substituted by a 2-(methylamino)ethyl group at position 1 and by methoxy groups at positions 2,3,4,6 and 7, respectively. It is a plant metabolite isolated from Annona purpurea and Fagonia olivieri. It has a role as a plant metabolite. It is a member of phenanthrenes, an aromatic ether, a polyether, a secondary amino compound and a phenanthrene alkaloid.
Thalicpureine belongs to the class of organic compounds known as 6, 6a-secoaporphines. These are alkaloids with a structure that contains an aminoethylphenanthrene moiety. Thalicpureine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, thalicpureine is primarily located in the membrane (predicted from logP). Outside of the human body, thalicpureine can be found in beverages and fruits. This makes thalicpureine a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Phylogenetic Studies
- Fluidigm2PURC Utility in Phylogenetic Research: The study by Blischak et al. (2018) illustrates the application of Fluidigm2PURC, a Python utility, for phylogenetic research, specifically using data from the genus Thalictrum. This tool processes paired-end Illumina data from double-barcoded PCR amplicons, facilitating phylogenetic studies by automating data processing and haplotype inference (Blischak et al., 2018).
Inteins in Protein Chemistry
- Inteins in Protein Splicing and Engineering: Shah and Muir (2014) reviewed inteins, auto-processing domains found in organisms, including their application in protein chemistry. Inteins, functional in exogenous contexts, have been used for chemically manipulating virtually any polypeptide backbone, offering tools for basic biological research and therapeutic applications (Shah & Muir, 2014).
- Protein Splicing Applications: Perler and Adam (2000) explored the use of inteins, protein splicing elements, in biotechnology. Inteins have been used for protein purification, expressing cytotoxic proteins, segmentally modifying proteins, and more, demonstrating their versatility in protein engineering (Perler & Adam, 2000).
Medicinal Properties and Phytochemistry
- Alkaloids in Thalictrum: Jiang Huai-zhong (2007) focused on the determination of Berberine Hydrochloride and total alkaloids in Thalictrum. This study provides a scientific basis for the medicinal use of Thalictrum, contributing to quality control in its application (Jiang Huai-zhong, 2007).
- Thalictrum foliolosum as a Medicinal Herb: Sharma et al. (2020) highlighted the traditional uses, phytochemistry, and pharmacology of Thalictrum foliolosum, an herb from the Himalayan region. The herb, containing various alkaloids, has therapeutic potential for treating human disorders (Sharma et al., 2020).
Therapeutic Applications
- Antibacterial Activity Against Bovine Mastitis: Mushtaq et al. (2016) isolated three benzylisoquinoline alkaloids from Thalictrum minus L. and assessed their antibacterial activity against bovine mastitis. This study supports the traditional use of Thalictrum minus in treating bovine mastitis, highlighting its pharmacological relevance (Mushtaq et al., 2016).
In Vitro Propagation for Medicinal Use
- In Vitro Propagation of Thalictrum foliolosum: Mishra et al. (2020) developed an in vitro propagation protocol for Thalictrum foliolosum, ensuring the conservation and pharmaceutical application of this medicinal herb. This approach maintains genetic stability and enables the production of pharmacologically active compounds (Mishra et al., 2020).
Eigenschaften
CAS-Nummer |
218900-91-5 |
|---|---|
Produktname |
Thalicpureine |
Molekularformel |
C22H27NO5 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
N-methyl-2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethanamine |
InChI |
InChI=1S/C22H27NO5/c1-23-10-9-15-14-8-7-13-11-17(24-2)18(25-3)12-16(13)19(14)21(27-5)22(28-6)20(15)26-4/h7-8,11-12,23H,9-10H2,1-6H3 |
InChI-Schlüssel |
VMIFHEUVQQHIOK-UHFFFAOYSA-N |
SMILES |
CNCCC1=C2C=CC3=CC(=C(C=C3C2=C(C(=C1OC)OC)OC)OC)OC |
Kanonische SMILES |
CNCCC1=C2C=CC3=CC(=C(C=C3C2=C(C(=C1OC)OC)OC)OC)OC |
melting_point |
196-197°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,13R,15S,16S)-12,12,16-trimethyl-10,19,21-triazahexacyclo[13.5.2.01,13.03,11.04,9.015,19]docosa-3(11),4,6,8-tetraen-22-one](/img/structure/B1250775.png)

![N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide](/img/structure/B1250779.png)
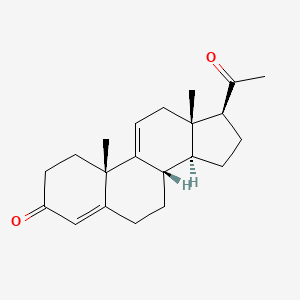
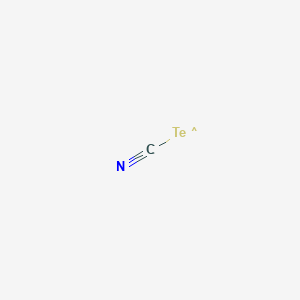
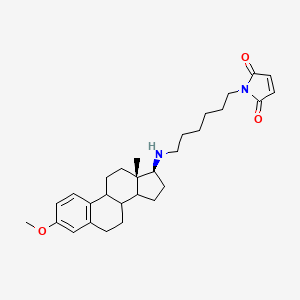
![N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide](/img/structure/B1250784.png)
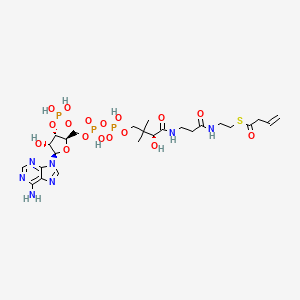
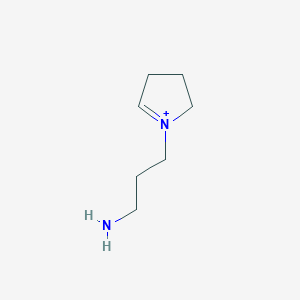
![(1S,3R,7Z,9R,12S,13R,15S)-13-hydroxy-3,7,12-trimethyl-13-propan-2-yl-10,14,16-trioxatetracyclo[7.5.1.13,6.012,15]hexadeca-5,7-diene-4,11-dione](/img/structure/B1250788.png)
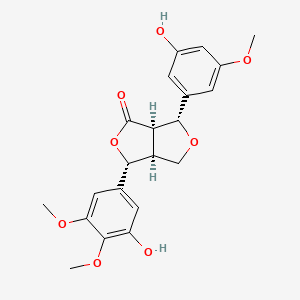

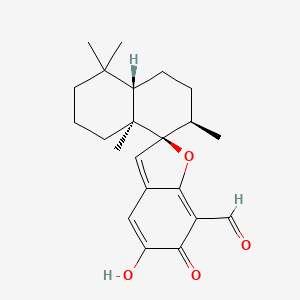
![2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B1250798.png)